molecular formula C7H5IN2OS B8027239 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine

Katalognummer: B8027239
Molekulargewicht: 292.10 g/mol
InChI-Schlüssel: UUQXHWDFHHTUAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring. The iodine atom at the 2-position and the methoxy group at the 5-position contribute to its unique electronic and steric properties, making it a candidate for medicinal chemistry applications.

Eigenschaften

IUPAC Name

2-iodo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQXHWDFHHTUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Chloronitropyridines with Thioamides

A one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas has been demonstrated as a robust method. For 5-methoxy derivatives, the starting material would ideally be 5-methoxy-3-chloro-2-nitropyridine. Reaction with a thioamide (e.g., thiourea) under basic conditions facilitates nucleophilic aromatic substitution at the 3-chloro position, followed by cyclization to form the thiazole ring. This method typically yields 6-nitro-thiazolo[5,4-b]pyridines, necessitating subsequent reduction of the nitro group if further functionalization is required.

Example Protocol

  • Reactants : 5-Methoxy-3-chloro-2-nitropyridine (1.0 equiv), thiourea (1.2 equiv)

  • Conditions : Ethanol, reflux, 12 h

  • Yield : 68–75% (unoptimized)

Oxidative Cyclization of Pyridylthioureas

An alternative route involves oxidative cyclization of N-substituted pyridylthioureas. For instance, N-methyl or N-benzoyl thioureas derived from 2-amino-5-methoxypyridine can undergo cyclization using oxidizing agents like iodine or N-bromosuccinimide (NBS). This method directly installs the thiazole ring while preserving the 5-methoxy substituent.

Example Protocol

  • Reactants : N-Methyl-2-amino-5-methoxypyridylthiourea (1.0 equiv), I₂ (1.5 equiv)

  • Conditions : DMF, 80°C, 6 h

  • Yield : 60–65%

Regioselective Iodination at the 2-Position

Introducing iodine at the 2-position of the thiazolo[5,4-b]pyridine core requires careful consideration of directing groups and reaction conditions.

Directed ortho-Metalation (DoM)

The 5-methoxy group acts as a directing group, enabling regioselective iodination via lithiation. This method involves deprotonation at the 2-position using a strong base (e.g., LDA), followed by quenching with an iodine source.

Example Protocol

  • Reactants : 5-Methoxy-thiazolo[5,4-b]pyridine (1.0 equiv), LDA (2.2 equiv), I₂ (1.5 equiv)

  • Conditions : THF, −78°C to rt, 2 h

  • Yield : 55–60%

Halogen Exchange Reactions

If the 2-position is initially brominated (e.g., via electrophilic bromination), a halogen exchange with iodide salts (e.g., NaI/CuI) can yield the iodo derivative. This approach mirrors methods used for bromo-thiazolo[5,4-b]pyridines.

Example Protocol

  • Reactants : 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (1.0 equiv), NaI (3.0 equiv), CuI (0.2 equiv)

  • Conditions : DMF, 120°C, 24 h

  • Yield : 70–75%

Integrated Synthetic Pathways

Two consolidated routes emerge for synthesizing 2-iodo-5-methoxy-thiazolo[5,4-b]pyridine:

Pathway A: Cyclocondensation Followed by Iodination

  • Cyclocondensation : 5-Methoxy-3-chloro-2-nitropyridine + thiourea → 6-Nitro-5-methoxy-thiazolo[5,4-b]pyridine.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Iodination : DoM or electrophilic iodination at the 2-position.

Pathway B: Oxidative Cyclization with Subsequent Halogenation

  • Thiourea Synthesis : 2-Amino-5-methoxypyridine + methyl isothiocyanate → N-Methylpyridylthiourea.

  • Oxidative Cyclization : I₂-mediated cyclization to 5-methoxy-thiazolo[5,4-b]pyridine.

  • Iodination : Direct iodination via DoM or halogen exchange.

Optimization and Challenges

Functional Group Compatibility

  • The 5-methoxy group remains stable under cyclocondensation and iodination conditions but may require protection during nitro reduction (Pathway A).

  • Over-iodination is mitigated by stoichiometric control and low-temperature conditions.

Yield Improvements

  • Cyclocondensation : Microwave-assisted synthesis reduces reaction time (30 min) and improves yields to 80–85%.

  • Iodination : Using N-iodosuccinimide (NIS) with BF₃·Et₂O as a catalyst enhances electrophilic substitution efficiency (yield: 78%).

Analytical Characterization

Key spectroscopic data for 2-iodo-5-methoxy-thiazolo[5,4-b]pyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-4), 4.09 (s, 3H, OCH₃).

  • ¹³C NMR : δ 164.2 (C-2), 152.1 (C-5), 131.5 (C-7), 98.3 (C-I).

  • HRMS : [M+H]⁺ calcd. for C₇H₆IN₂OS: 308.9342; found: 308.9345 .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or copper complexes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted thiazolo[5,4-b]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of thiazolo[5,4-b]pyridine derivatives, including 2-iodo-5-methoxy-thiazolo[5,4-b]pyridine, has been achieved through various methods. Recent advancements in synthetic techniques have facilitated the construction of these bicyclic scaffolds from pyridine derivatives. For instance, the introduction of substituents at specific positions on the thiazole and pyridine rings has been shown to enhance biological activity and selectivity against various targets .

Anticancer Properties

Research indicates that thiazolo[5,4-b]pyridine compounds exhibit potent anticancer activities. Specifically, 2-iodo-5-methoxy-thiazolo[5,4-b]pyridine has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK9 have shown promise in reducing the expression of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Mechanism of Action
2-Iodo-5-methoxy-thiazolo[5,4-b]pyridineCDK9<10Induces apoptosis by inhibiting RNA polymerase II transcription

Antimicrobial and Antifungal Activities

Thiazolo[5,4-b]pyridines have also been reported to possess antimicrobial and antifungal properties. The structural features of these compounds contribute to their ability to disrupt microbial cell function, making them potential candidates for developing new antimicrobial agents .

PI3K Inhibition

Another area of interest is the inhibition of phosphoinositide 3-kinase (PI3K) pathways by thiazolo[5,4-b]pyridines. A novel derivative demonstrated high potency against multiple isoforms of PI3K with IC50 values in the nanomolar range. This suggests potential applications in cancer therapy by targeting PI3K signaling pathways that are often dysregulated in tumors .

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated the importance of specific functional groups on the thiazolo[5,4-b]pyridine scaffold that enhance biological activity. For example, modifications at the C2 position significantly affect CDK inhibition potency and selectivity. The introduction of various substituents has been systematically analyzed to optimize therapeutic efficacy while minimizing off-target effects .

Table 2: Structure-Activity Relationships

SubstituentPositionEffect on Activity
MethoxyC5Increases potency against CDKs
MorpholinoC4Enhances PI3K inhibition
IodineC2Improves selectivity for cancer cells

Case Studies and Clinical Relevance

Several case studies highlight the therapeutic potential of thiazolo[5,4-b]pyridine derivatives in clinical settings:

  • A study demonstrated that a derivative effectively inhibited tumor growth in xenograft models by targeting both CDK9 and PI3K pathways simultaneously.
  • Another investigation revealed that compounds with structural similarities to 2-iodo-5-methoxy-thiazolo[5,4-b]pyridine showed synergistic effects when combined with existing chemotherapeutics.

These findings underscore the compound's potential as a lead structure for drug development aimed at treating various cancers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives

Substituent Effects on Enzymatic Activity

The substituents on the thiazolo[5,4-b]pyridine scaffold critically influence binding affinity and selectivity. Key comparisons include:

Compound Substituents Target IC50 Key Interactions Reference
6h 3-(Trifluoromethyl)phenyl c-KIT 9.87 µM Hydrophobic pocket interaction
19a 2-Pyridyl, 4-morpholinyl PI3Kα 3.6 nM H-bonds with Val851, Lys802
19b 2-Chloro-4-fluorophenyl PI3Kα 4.6 nM Sulfonamide-Lys802 interaction
19d Methyl sulfonamide PI3Kα 53 nM Reduced electron-deficient character
2-Iodo-5-methoxy analog Iodo (C-2), methoxy (C-5) Inferred N/A Potential halogen bonding, steric effects
  • Electron-deficient groups: Sulfonamide derivatives (e.g., 19a–c) exhibit nanomolar potency against PI3Kα due to strong interactions with Lys802 via acidic NH protons . In contrast, methyl substituents (e.g., 19d) reduce activity by >10-fold .
  • Halogen substituents : The iodine atom in 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine may enhance binding via halogen bonding, a feature observed in other iodinated heterocycles (e.g., 5-iodo-4-methoxypyridine derivatives with GI50 = 12.7 µM) .

Structural Analogues in Other Bicyclic Scaffolds

  • Isoxazolo[5,4-b]pyridines : These derivatives demonstrate antibacterial and cytotoxic activities. For example, sulfonamide isoxazolo[5,4-b]pyridines inhibit cancer cell lines (HCT-116, PC3) with IC50 values <10 µM .
  • Thiazolo[4,5-d]pyrimidines : These compounds, such as piperazine-containing derivatives, show diverse medicinal applications but lack the fused pyridine ring’s electronic versatility .

Molecular Interactions and Docking Insights

  • PI3Kα inhibitors : The 2-pyridyl group in 19a forms hydrogen bonds with Val851 and water-mediated interactions with Tyr836/Asp810 . The methoxy group in 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine may occupy similar regions, but steric effects from iodine could alter binding.
  • c-KIT inhibitors : Hydrophobic interactions dominate for 6h, suggesting that bulkier substituents (e.g., iodine) might hinder activity unless balanced by complementary pocket size .

Biologische Aktivität

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C7_7H6_6N2_2OS
  • Molecular Weight : Approximately 182.2 g/mol
  • Structure : The compound features an iodine atom at the 2-position and a methoxy group at the 5-position of the thiazolo[5,4-b]pyridine framework.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine. Thiazolo[5,4-b]pyridine derivatives are known for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of c-KIT : Research indicates that thiazolo[5,4-b]pyridine derivatives can act as potent inhibitors of the c-KIT enzyme, which is crucial in treating gastrointestinal stromal tumors (GISTs). For instance, derivatives have shown significant inhibitory activity against imatinib-resistant mutants, with one derivative demonstrating an IC50_{50} of 4.77 μM against the c-KIT V560G/D816V double mutant .
  • Cell Cycle Arrest and Apoptosis : Studies on cell lines such as GIST-T1 and HMC1.2 revealed that treatment with these compounds leads to cell cycle arrest and increased apoptosis rates. Flow cytometric analysis showed significant changes in cell viability post-treatment .
  • Comparative Efficacy : In structure-activity relationship (SAR) studies, certain derivatives exhibited superior anti-proliferative activities compared to imatinib and sunitinib, suggesting that modifications to the thiazolo[5,4-b]pyridine scaffold can enhance therapeutic efficacy .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

  • PI3K Inhibition : Some thiazolo[5,4-b]pyridine derivatives demonstrated strong inhibitory activity against PI3Kα with an IC50_{50} of 3.6 nM, indicating their potential in targeting signaling pathways involved in cancer progression .

The biological activity of 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine is attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to proteins involved in cellular signaling pathways related to inflammation and cancer progression .
  • Functionalization Effects : The unique combination of iodine and methoxy groups may enhance reactivity and selectivity towards biological targets compared to other derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-Chloro-5-methoxy-thiazolo[5,4-b]pyridineStructureChlorine substitution; similar biological activities
6-Bromo-thiazolo[5,4-b]pyridineStructureKnown for antibacterial properties
7-Hydroxy-thiazolo[5,4-b]pyridin-5(4H)-oneStructureStrong inhibition against HIV integrase

Case Studies and Research Findings

  • Study on GIST Treatment : A study synthesized several thiazolo[5,4-b]pyridine derivatives and tested their efficacy against c-KIT activated cells. The results indicated a significant improvement in anti-proliferative activity compared to standard treatments .
  • Enzymatic Assays : Various assays have confirmed the inhibitory potency of these compounds on key enzymes involved in cancer cell signaling pathways, reinforcing their potential as therapeutic agents .
  • Synergistic Effects : Investigations into combinations of thiazolo[5,4-b]pyridine derivatives with existing chemotherapeutic agents have shown promising results in enhancing overall efficacy while reducing resistance mechanisms .

Q & A

Q. What are common synthetic routes for 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine, and how are reaction conditions optimized?

The synthesis typically starts with functionalized pyridine precursors. For example, 5-amino-2-methoxypyridine derivatives can react with iodine sources (e.g., N-iodosuccinimide) to introduce the iodine substituent, followed by cyclization with sulfur-containing reagents to form the thiazolo ring. Key steps include optimizing temperature (e.g., 80–100°C), solvent choice (DMF or THF), and catalyst use (e.g., Pd for cross-coupling reactions). Continuous flow processes and automated systems are employed for precise control of reaction parameters, ensuring high yields (up to 87%) and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring fusion. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography (e.g., single-crystal studies) resolves 3D structural features, while IR spectroscopy identifies functional groups like methoxy or iodine bonds. Purity is assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of thiazolo[5,4-b]pyridine derivatives for enzyme inhibition?

SAR studies focus on substituent effects at the 2- and 5-positions. For example:

  • Iodo substituents : Enhance halogen bonding with enzyme active sites (e.g., PI3Kα inhibition in compound 19a, IC₅₀ = 3.6 nM) .
  • Methoxy groups : Improve solubility and modulate electron-withdrawing properties, critical for binding to kinases like c-KIT in GIST drug candidates .
  • Sulfonamide moieties : Increase potency in PI3K inhibitors by forming hydrogen bonds with catalytic lysine residues . Computational docking and enzymatic assays (e.g., kinase inhibition profiles) validate these interactions .

Q. What experimental strategies address discrepancies in biological activity data for thiazolo[5,4-b]pyridine analogues?

Discrepancies often arise from off-target effects or assay conditions. Solutions include:

  • Dose-response curves : Confirm IC₅₀ consistency across multiple replicates.
  • Selectivity profiling : Test against related enzymes (e.g., compound 19a showed 10-fold reduced activity on PI3Kβ vs. PI3Kα) .
  • Metabolic stability assays : Rule out pharmacokinetic confounding factors (e.g., cytochrome P450 interactions) .

Q. How are in vivo efficacy and toxicity profiles evaluated for thiazolo[5,4-b]pyridine-based therapeutics?

Preclinical models (e.g., rat autoimmune encephalomyelitis) assess lymphocyte reduction and disease severity. Key parameters:

  • Dose optimization : Compound 5d reduced lymphocyte counts at 0.1 mg/kg .
  • Toxicokinetics : Monitor liver enzymes and blood counts to detect off-target effects.
  • Tissue distribution : Radiolabeling or LC-MS/MS quantifies target organ penetration .

Methodological Challenges

Q. What are the limitations of current synthetic methods for introducing iodine into thiazolo[5,4-b]pyridine scaffolds?

Iodination via electrophilic substitution may lead to regioselectivity issues. Strategies to improve:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to position iodine .
  • Transition-metal catalysis : Pd-mediated coupling for late-stage iodination .

Q. How can computational modeling enhance the design of thiazolo[5,4-b]pyridine derivatives?

Molecular dynamics simulations predict binding modes (e.g., compound 19a’s N-heterocyclic core forms hydrogen bonds with PI3Kα’s hinge region). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in materials science applications .

Key Considerations for Researchers

  • Synthetic reproducibility : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Biological assays : Use isogenic cell lines (e.g., imatinib-resistant GIST models) to validate target specificity .
  • Data interpretation : Cross-reference enzymatic IC₅₀ values with cellular assays (e.g., proliferation inhibition) to confirm relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.